4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

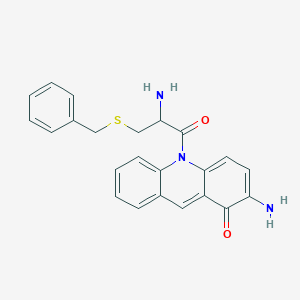

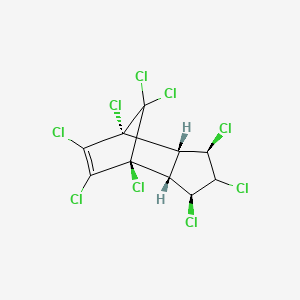

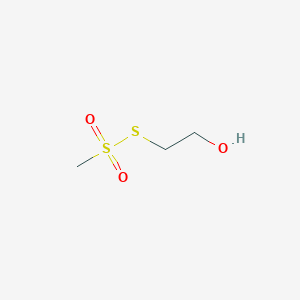

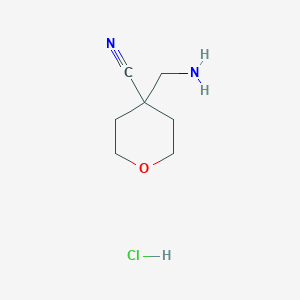

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C7H12N2O . It has a molecular weight of 140.19 and is used in biochemical research .

Synthesis Analysis

The synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile involves the reaction of 2-bromo-6-fluoropyridine with 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile in DMSO at 110°C for 18 hours . The reaction yield was found to be 60.9% .Molecular Structure Analysis

The InChI code for 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is 1S/C7H12N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-5,8H2 . This indicates the presence of a tetrahydropyran ring with an aminomethyl group and a carbonitrile group attached to it .Chemical Reactions Analysis

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile can be used as a reactant in the synthesis of aminothiazole compounds for use in the treatment of cancer . It can also be used in the development of pyrazoloquinolines as PDE10A inhibitors for the treatment of schizophrenia .Physical And Chemical Properties Analysis

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is a liquid or solid or semi-solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Core Modification in Drug Discovery

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is used in core modification in the discovery of CC214-2 . CC214-2 is an orally available, selective inhibitor of mTOR kinase . mTOR kinase is a key component of the mTORC1 and mTORC2 complexes, which regulate cell growth and survival. Inhibitors of mTOR kinase have potential applications in cancer therapy .

Development of PDE10A Inhibitors

This compound is also used as a reagent in the development of pyrazoloquinolines as PDE10A inhibitors for the treatment of schizophrenia . PDE10A is an enzyme that is expressed in various regions of the brain. Inhibitors of PDE10A have been shown to have antipsychotic effects and are being investigated for the treatment of various psychiatric disorders .

Synthesis of Heterocycles

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile can be used in the synthesis of 2H-pyrans . 2H-pyrans are a type of heterocyclic compound that are found in many natural products . They are also key intermediates in the construction of many of these structures .

Valence Isomerism Studies

The compound can be used to study valence isomerism between 2H-pyrans and 1-oxatrienes . This is a type of structural isomerism where the compounds have the same molecular formula but different connectivity of atoms .

Construction of Bioactive Molecules

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is often used in drug chemistry and organic synthesis intermediates . It is often used to build amide bonds or connect this molecular skeleton to bioactive molecular structures .

Synthesis of Polysubstituted 2-Amino-4 Compounds

This compound can be used in the synthesis of polysubstituted 2-amino-4 compounds . These compounds have a wide range of applications in medicinal chemistry and drug discovery .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Target of Action

It is known to be used as an intermediate in drug synthesis and organic chemistry . It is often used to introduce amine groups into molecules, which can interact with various biological targets.

Mode of Action

The specific mode of action of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile depends on the context of its use. As an intermediate in organic synthesis, it can participate in various reactions to form different compounds. The amine group in the molecule can act as a nucleophile, forming amide bonds or connecting the molecule to biologically active structures .

Pharmacokinetics

General properties such as its predicted density of 111±01 g/cm3 and boiling point of 260.8±40.0 °C can provide some insights into its behavior in a biological system. Its solubility in water and organic solvents like methanol and ethanol suggests that it could be distributed throughout the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile. For instance, its stability can be affected by light, hence it should be stored in a dark place . Its reactivity with other substances can also be influenced by temperature and pH.

Eigenschaften

IUPAC Name |

4-(aminomethyl)oxane-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAFVYHNHMNOCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile | |

CAS RN |

1263374-32-8 |

Source

|

| Record name | 4-(aminomethyl)oxane-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)